molecular formula C18H19N3O2 B3015042 N-(2,3-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 476409-64-0

N-(2,3-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B3015042
CAS RN: 476409-64-0
M. Wt: 309.369
InChI Key: VKFLLBHVKAVFHM-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as DTQ, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTQ belongs to the class of quinoxaline derivatives and has been synthesized using various methods.

Scientific Research Applications

Structural Aspects and Host-Guest Complex Formation

A study by Karmakar, Sarma, and Baruah (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing insights into their salt and inclusion compounds. Their research demonstrated how these compounds form crystalline salts and host-guest complexes with enhanced fluorescence emission, which could suggest potential applications in material science and sensing technologies (Karmakar, Sarma, & Baruah, 2007).

Synthesis Methodologies

Efforts to synthesize quinoxaline derivatives, such as those by King (2007) and Raju (2008), contribute to the foundational knowledge required for developing novel compounds with potential therapeutic or material applications. King's work, for instance, outlines a high-yielding cyclisation process, presenting a pathway for the synthesis of complex quinoxaline structures (King, 2007).

Antitumor Activity and Molecular Docking

Al-Suwaidan et al. (2016) reported the design, synthesis, and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. Their findings highlighted compounds with significant broad-spectrum antitumor activity, underlining the potential of quinoxaline derivatives in cancer therapy research (Al-Suwaidan et al., 2016).

Vibrational Spectroscopy and Molecular Docking

El-Azab et al. (2016) conducted a comprehensive structural and vibrational study on a quinoxalin-2-ylthio acetamide derivative, incorporating molecular docking to investigate its potential inhibitory activity against the BRCA2 complex. This research underscores the importance of theoretical and experimental analyses in understanding the molecular properties and potential biological activities of quinoxaline derivatives (El-Azab et al., 2016).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-6-5-9-13(12(11)2)20-17(22)10-16-18(23)21-15-8-4-3-7-14(15)19-16/h3-9,16,19H,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFLLBHVKAVFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

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